molecular formula C25H30O7 B1211425 Penta-O-ethylquercetin CAS No. 82547-07-7

Penta-O-ethylquercetin

Cat. No.: B1211425
CAS No.: 82547-07-7
M. Wt: 442.5 g/mol
InChI Key: FUXKKFYQHMWOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penta-O-ethylquercetin is a synthetic derivative of the flavonoid quercetin, characterized by the substitution of all five hydroxyl groups (-OH) with ethyl (-OCH₂CH₃) moieties. This structural modification enhances its lipophilicity, improving membrane permeability and metabolic stability compared to the parent compound . It has garnered attention for its dual pharmacological roles: (1) as a potent inhibitor of metallo-β-lactamases (e.g., NDM-1), critical enzymes in antibiotic resistance, and (2) as a selective phosphodiesterase (PDE) inhibitor with cardiovascular effects .

Properties

CAS No.

82547-07-7

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-3,5,7-triethoxychromen-4-one

InChI

InChI=1S/C25H30O7/c1-6-27-17-14-20(30-9-4)22-21(15-17)32-24(25(23(22)26)31-10-5)16-11-12-18(28-7-2)19(13-16)29-8-3/h11-15H,6-10H2,1-5H3

InChI Key

FUXKKFYQHMWOLD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC

Synonyms

penta-O-ethylquercetin

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. Acetyl/Methyl Groups : Ethyl substitution provides balanced lipophilicity, enabling membrane penetration without excessive steric hindrance, critical for binding to NDM-1 and PDEs .
  • Glycosides vs. Aglycones: Glycosylated derivatives (e.g., quercetin-3-O-rhamnoside) exhibit reduced cellular uptake due to polar sugar moieties, limiting their enzyme inhibition efficacy .

Mechanistic Comparison: Enzyme Inhibition

Metallo-β-lactamase (NDM-1) Inhibition

This compound inhibits NDM-1 via non-competitive binding, distinct from conventional β-lactamase inhibitors (e.g., clavulanic acid), which act competitively. This unique mechanism arises from its interaction with zinc-free regions of NDM-1, preserving zinc ions essential for catalytic activity . In contrast, quercetin itself shows weaker inhibition due to hydroxyl group-mediated zinc chelation, which disrupts enzyme function but increases toxicity .

Phosphodiesterase (PDE) Inhibition

This compound selectively inhibits cAMP-specific PDE isoforms in rat brain, particularly the Rolipram-sensitive calcium-independent form (IC₅₀ ~10 μM), with 10-fold greater potency than quercetin . Its ethyl groups enhance binding to the hydrophobic pocket of PDE4, a feature absent in methyl or acetyl derivatives .

Pharmacological Effects in Comparison

Table 2: Pharmacological Profiles of Select Derivatives

Compound Cardiovascular Effects Antimicrobial Activity CNS Activity
This compound Transient hypotension (rat model); dual adrenergic modulation NDM-1 inhibition (IC₅₀: 15 μM) PDE4 inhibition; anticalmodulin
Quercetin Vasodilation via NO pathway Moderate NDM-1 inhibition (IC₅₀: 50 μM) Weak PDE inhibition
Quercetin pentaacetate Not reported Limited data Not reported
Quercetin pentamethyl ether Antioxidant; no direct cardiovascular effects Inactive against NDM-1 Not reported

Notable Findings:

  • Antimicrobial Synergy : Unlike glycosylated derivatives, it synergizes with β-lactam antibiotics against drug-resistant bacteria, enhancing meropenem efficacy by 8-fold .

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